6-(Trifluoromethyl)pyridin-3-yl trifluoromethanesulfonate
Overview
Description
6-(Trifluoromethyl)pyridin-3-yl trifluoromethanesulfonate is a chemical compound that features both trifluoromethyl and trifluoromethanesulfonate groups attached to a pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of various pharmaceuticals and bioactive molecules, suggesting that its targets could be diverse depending on the specific context .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-(Trifluoromethyl)pyridin-3-yl trifluoromethanesulfonate . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability.
Biochemical Analysis
Biochemical Properties
6-(Trifluoromethyl)pyridin-3-yl trifluoromethanesulfonate plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes, facilitating the formation of specific products through enzymatic reactions. The trifluoromethyl group in this compound is known to enhance the compound’s reactivity, making it a valuable tool in biochemical studies .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of certain kinases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s ability to form strong interactions with target proteins, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which are important considerations in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular function and biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including disruptions in metabolic processes and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and alter metabolite levels within cells. The compound’s trifluoromethyl group plays a significant role in its metabolic activity, influencing the rate and extent of its biotransformation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s chemical structure allows it to efficiently traverse cellular membranes, facilitating its distribution throughout the cell .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity and function, as it ensures that the compound reaches its intended targets within the cell. The trifluoromethyl group contributes to the compound’s ability to interact with specific subcellular structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-(trifluoromethyl)pyridin-3-ol with trifluoromethanesulfonic anhydride under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)pyridin-3-yl trifluoromethanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulfonate group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common.
Coupling reactions: It can be used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Coupling reactions: Palladium catalysts and bases like potassium carbonate are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-(Trifluoromethyl)pyridin-3-yl trifluoromethanesulfonate has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of materials with unique properties, such as fluorinated polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 6-(Trifluoromethyl)pyridin-3-ol
- 2,6-Dichloro-3-(trifluoromethyl)pyridine
- 3-(Trifluoromethyl)pyridine
Uniqueness
6-(Trifluoromethyl)pyridin-3-yl trifluoromethanesulfonate is unique due to the presence of both trifluoromethyl and trifluoromethanesulfonate groups. This combination imparts distinct chemical properties, such as high reactivity in nucleophilic substitution reactions and enhanced stability in biological systems. These properties make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
[6-(trifluoromethyl)pyridin-3-yl] trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F6NO3S/c8-6(9,10)5-2-1-4(3-14-5)17-18(15,16)7(11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTDRVFQMVNSGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OS(=O)(=O)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F6NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1097778-74-9 | |
Record name | 6-(Trifluoromethyl)pyridin-3-yl trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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